5-(Pyridin-2-ylmethoxy)pentan-1-ol
Overview
Description
5-(Pyridin-2-ylmethoxy)pentan-1-ol is an organic compound characterized by a pyridine ring attached to a pentanol chain via an ether linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-pyridinemethanol and pentan-1-ol.
Reaction Conditions: The reaction involves the formation of an ether linkage through a nucleophilic substitution reaction. Common conditions include the use of a strong base like sodium hydride (NaH) and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and byproducts.
Types of Reactions:
Oxidation: Oxidation of the alcohol group can yield pentanoic acid.
Reduction: Reduction of the pyridine ring can lead to the formation of pyridin-2-ylmethanol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Pentanoic acid
Reduction: Pyridin-2-ylmethanol derivatives
Substitution: Nitro or halogenated pyridine derivatives
Chemistry:
Catalyst: Used as a ligand in transition metal catalysis.
Building Block: Utilized in the synthesis of more complex organic molecules.
Biology:
Bioactive Compound: Investigated for potential biological activity, such as enzyme inhibition.
Medicine:
Pharmaceutical Intermediate: Potential intermediate in the synthesis of drugs targeting various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Pyridin-2-ylmethoxy)pentan-1-ol exerts its effects depends on its specific application. For example, as a ligand in catalysis, it may coordinate to a metal center, altering the electronic properties and reactivity of the metal. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
5-(Pyridin-2-ylmethoxy)isophthalic Acid: Used in coordination chemistry.
5-Nitro-2-(pyridin-2-ylmethoxy)pyridine: Known for its biological activity.
Uniqueness:
Functional Groups: The presence of both ether and alcohol groups in 5-(Pyridin-2-ylmethoxy)pentan-1-ol provides unique reactivity compared to similar compounds.
Applications: Its versatility in both industrial and biological applications sets it apart from other pyridine derivatives.
Properties
IUPAC Name |
5-(pyridin-2-ylmethoxy)pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-8-4-1-5-9-14-10-11-6-2-3-7-12-11/h2-3,6-7,13H,1,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCJYGIWIXUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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